3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a sulfonylated azetidine derivative characterized by a strained four-membered azetidine ring core. This compound features two distinct sulfonyl substituents: one attached to a furan-2-ylmethyl group and the other to a 4-(trifluoromethoxy)phenyl moiety. The sulfonyl groups confer strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence intermolecular interactions.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO6S2/c16-15(17,18)25-11-3-5-13(6-4-11)27(22,23)19-8-14(9-19)26(20,21)10-12-2-1-7-24-12/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMESMMJMBIODSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- Aromatic cores (triazole, pyrazole) may exhibit greater thermal stability but reduced electrophilicity due to delocalized electron systems .
Sulfonyl Group Substituents
The substituents on the sulfonyl groups critically influence electronic and steric properties:
Key Findings :
- Furan’s oxygen atom may participate in hydrogen bonding, unlike purely hydrophobic methyl or chloro substituents .
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The dual sulfonyl groups in the target compound create a highly electron-deficient azetidine ring, favoring reactions with nucleophiles. This contrasts with piperidine derivatives (), where methylsulfonyl groups provide weaker electron withdrawal .
- Steric Hindrance : The furan-2-ylmethyl group introduces moderate steric hindrance, which may limit accessibility to enzymatic or chemical active sites compared to less bulky analogs like chlorophenylsulfanyl derivatives () .
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